Propiverine Hydrochloride

Description

Properties

IUPAC Name |

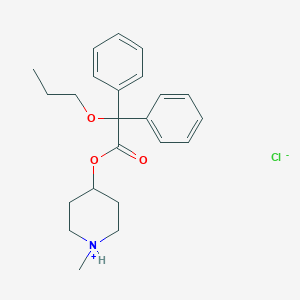

(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046847 | |

| Record name | Propiverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54556-98-8 | |

| Record name | Propiverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 54556-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC4GZD10H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propiverine Hydrochloride: A Technical Guide on its Mechanism of Action in Detrusor Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine hydrochloride is a well-established therapeutic agent for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its efficacy stems from a unique dual mechanism of action on the detrusor smooth muscle of the bladder wall.[1][2] Propiverine functions as both an antimuscarinic (anticholinergic) agent and a calcium channel modulator, synergistically inhibiting the involuntary detrusor contractions that underpin OAB symptoms.[2][3] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

The contractile state of the detrusor muscle is primarily regulated by parasympathetic nerve impulses, which release acetylcholine (ACh). ACh stimulates muscarinic receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to calcium influx and muscle contraction.[4] this compound intervenes in this process at two critical points.

Antimuscarinic (Anticholinergic) Activity

The predominant mechanism of propiverine is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) located on detrusor muscle cells.[4] Of the five muscarinic receptor subtypes (M1-M5), the M2 and M3 subtypes are most prevalent in the bladder. While M3 receptors are directly coupled to contraction, M2 receptors, though more numerous, indirectly contribute by inhibiting adenylate cyclase and opposing smooth muscle relaxation.

Propiverine binds to these receptors without activating them, thereby preventing acetylcholine from inducing its contractile effect.[4] This blockade leads to a reduction in the frequency and intensity of detrusor muscle contractions, an increase in bladder storage capacity, and a decrease in the sensations of urgency and frequency.[2][4] Studies have shown that propiverine and its metabolites exhibit affinity for all five human muscarinic receptor subtypes.[2]

Calcium Channel Modulation

In addition to its anticholinergic properties, propiverine exerts a direct musculotropic, spasmolytic effect by inhibiting calcium influx into detrusor smooth muscle cells.[1][5] The contraction of smooth muscle is critically dependent on an increase in intracellular calcium concentration, a process largely mediated by the opening of voltage-gated L-type calcium channels.[6]

Propiverine and its metabolite M-14 have been shown to inhibit the nifedipine-sensitive L-type calcium current in a concentration-dependent manner.[6] This blockade of calcium entry complements the antimuscarinic action, providing a more comprehensive suppression of detrusor contractility.[2][6] This dual action is particularly relevant for inhibiting both cholinergic and atropine-resistant contractions, which may be a factor in patients who respond poorly to purely anticholinergic agents.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, illustrating the potency and effects of propiverine and its primary metabolites.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) for Propiverine and its Metabolites

| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |

| Propiverine | 25.1 | 39.8 | 15.8 | 31.6 | 19.9 |

| M-5 | 1000 | 1000 | 1000 | 1000 | 1000 |

| M-6 | 6.3 | 12.6 | 5.0 | 7.9 | 6.3 |

| M-14 | 50.1 | 100 | 31.6 | 63.1 | 39.8 |

Data sourced from Wuest et al., 2006. Ki values represent the concentration of the compound required to occupy 50% of the receptors in a competition binding assay.

Table 2: In Vitro Functional Data on Human Detrusor Muscle

| Parameter | Compound | Value | Description |

| pA2 | Propiverine | 7.7 | Antagonistic potency against carbachol-induced contractions in normal human bladder strips.[8] |

| ID50 | Propiverine | 7 µM | Concentration causing 50% inhibition of inward L-type Ca2+ currents in rat detrusor cells.[9] |

Table 3: In Vivo Urodynamic Effects in Patients with Neurogenic Detrusor Overactivity

| Urodynamic Parameter | Propiverine Group (15 mg t.i.d.) | Oxybutynin Group (5 mg t.i.d.) |

| Max. Cystometric Capacity (mL) | ||

| Baseline | 198 ± 110 | 164 ± 64 |

| Post-treatment | 309 ± 166 (p<0.001 vs baseline) | 298 ± 125 (p<0.001 vs baseline) |

| Max. Detrusor Pressure (cm H₂O) | ||

| Baseline | 56.8 ± 36.2 | 68.6 ± 34.5 |

| Post-treatment | 37.8 ± 31.6 (p<0.001 vs baseline) | 43.1 ± 29.2 (p<0.001 vs baseline) |

Data from a randomized, double-blind clinical trial by Stöhrer et al., 2007.[10] Values are mean ± SD.

Experimental Protocols

Muscarinic Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of a test compound for specific receptor subtypes.

-

Preparation of Membranes: Human muscarinic receptor subtypes (hM1-hM5) are expressed in a stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells.[11] The cells are cultured, harvested, and then homogenized in a buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.[7] Protein concentration is determined using a standard method like the BCA assay.

-

Competition Binding: The assay is performed in 96-well plates.[7] Each well contains:

-

Incubation & Filtration: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7] The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligands pass through. The filters are washed with ice-cold buffer to remove non-specific binding.[7]

-

Data Analysis: The radioactivity trapped on the filters is quantified using liquid scintillation counting. The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Isolated Detrusor Muscle Strip Contraction Assay

This ex vivo assay measures the functional effect of a compound on muscle contractility.

-

Tissue Preparation: Human or animal (e.g., pig, guinea pig) urinary bladders are obtained.[6][8] The bladder is placed in cold, oxygenated Krebs solution. The mucosal and serosal layers are carefully removed, and longitudinal strips of detrusor muscle (e.g., 10-15 mm long, 4-5 mm wide) are dissected.[6]

-

Organ Bath Setup: Each muscle strip is mounted vertically in an organ bath (e.g., 10-25 mL capacity) containing Krebs solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[6][8] One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile tension. The strips are stretched to a predetermined resting tension (e.g., 5 mN) and allowed to equilibrate for at least 60 minutes.[8]

-

Induction of Contraction: Contractions are induced by:

-

Agonist Stimulation: Cumulative concentrations of a muscarinic agonist like carbachol are added to generate a concentration-response curve.[8]

-

Electrical Field Stimulation (EFS): Electrical pulses are applied to stimulate intramural nerves and induce neurally-mediated contractions.[6]

-

Depolarization: High potassium chloride (KCl) solution is added to induce contraction via membrane depolarization and direct activation of voltage-gated calcium channels.[13]

-

-

Inhibition Assay: To test propiverine's effect, concentration-response curves to an agonist (e.g., carbachol) are generated in the absence and presence of fixed concentrations of propiverine. A rightward shift in the curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts using a Schild plot analysis.[8]

In Vivo Cystometry (Animal Models)

Cystometry is the gold-standard urodynamic study to evaluate bladder function in vivo.

-

Animal Preparation: A female rat or mouse is anesthetized (e.g., with urethane, which preserves the micturition reflex).[14][15] A catheter is implanted into the bladder dome via a small abdominal incision and secured with a suture. The catheter is tunneled subcutaneously to the back of the neck for external access.[16]

-

Urodynamic Recording: The animal is placed in a restraining cage. The bladder catheter is connected via a three-way stopcock to a pressure transducer and an infusion pump.[17]

-

Bladder Filling and Voiding Cycles: The bladder is emptied and then infused with saline at a constant rate (e.g., 0.025 mL/min for a mouse).[17] Intravesical pressure is continuously recorded. As the bladder fills, pressure gradually increases until a micturition reflex is triggered, causing a high-frequency, large-amplitude bladder contraction and voiding. The infusion is stopped during voiding.

-

Data Acquisition and Analysis: Key urodynamic parameters are measured over several voiding cycles:

-

Bladder Capacity: Volume of infused saline required to elicit a micturition contraction.

-

Maximum Detrusor Pressure: The peak pressure reached during a voiding contraction.

-

Intercontraction Interval (ICI): The time between voiding contractions.

-

-

Drug Administration: Propiverine or vehicle can be administered systemically (e.g., intravenously, intraperitoneally) or directly into the bladder (intravesically) to assess its effects on these parameters.[15]

Mandatory Visualizations

Conclusion

This compound effectively alleviates the symptoms of overactive bladder through a synergistic dual mechanism of action on the detrusor muscle. By competitively antagonizing muscarinic receptors and directly inhibiting L-type calcium channels, it provides a robust reduction in involuntary bladder contractions.[2][6] Its pharmacologically active metabolites also contribute to its overall therapeutic effect.[2] This combined neurotropic and musculotropic activity makes propiverine a valuable and versatile option in the pharmacological management of detrusor overactivity. The detailed methodologies and quantitative data presented in this guide offer a foundational resource for further research and development in the field of lower urinary tract dysfunction.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propiverine: a review of its use in the treatment of adults and children with overactive bladder associated with idiopathic or neurogenic detrusor overactivity, and in men with lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ics.org [ics.org]

- 5. Efficacy and safety of propiverine in patients with overactive bladder and neurogenic detrusor overactivity - MedCrave online [medcraveonline.com]

- 6. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. The role of muscarinic receptor subtypes on carbachol-induced contraction of normal human detrusor and overactive detrusor associated with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of propiverine on rat and guinea-pig urinary bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propiverine compared to oxybutynin in neurogenic detrusor overactivity--results of a randomized, double-blind, multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic Receptor Binding and Plasma Drug Concentration after the Oral Administration of Propiverine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological effects of propiverine and its active metabolite, M-1, on isolated human urinary bladder smooth muscle, and on bladder contraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of Bladder Afferent Activity by Propiverine and its Active Metabolites (M-1 and M-2) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | On variability and detecting unreliable measurements in animal cystometry [frontiersin.org]

- 17. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of propiverine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Propiverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and analytical characterization of this compound, an antimuscarinic agent with calcium-modulating properties used in the treatment of overactive bladder (OAB).[1][2][3] This guide details a common synthetic pathway, experimental protocols, and modern analytical techniques for the characterization and quality control of the final active pharmaceutical ingredient (API).

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from benzilic acid. A prevalent method involves the formation of a key intermediate, 2,2-diphenyl-2-propyloxy propyl acetate, followed by a transesterification reaction with N-methyl-4-piperidinol and final conversion to the hydrochloride salt.[4][5]

Synthetic Pathway

The synthesis can be visualized as a two-stage process. The first stage involves the formation of the ester-ether intermediate from benzilic acid. The second stage is the transesterification to form the propiverine base, which is then protonated to yield the hydrochloride salt.[5][6][7]

Experimental Protocols

Step 1: Synthesis of 2,2-diphenyl-2-propyloxy propyl acetate [4][5]

-

To a reflux condenser-equipped flask, add benzilic acid (1.0 kg) and n-propyl alcohol (6.0 L).

-

Slowly add thionyl chloride (1.15 kg) to the mixture.

-

Heat the mixture to reflux and maintain for 10 hours.

-

After cooling, distill the excess n-propyl alcohol under vacuum.

-

Wash the resulting residue with a 10% sodium carbonate solution until the pH is neutral.

-

Extract the product with toluene (3.0 L).

-

The toluene layer containing the intermediate can be carried forward to the next step. A typical yield for this step is approximately 90%.[4]

Step 2: Synthesis of Propiverine Base [6]

-

Charge the intermediate, 2,2-diphenyl-2-propyloxy propyl acetate (1.23 kg), and N-methyl-4-piperidinol (3.0 kg) into a reactor.

-

Add a catalytic amount of potassium t-butoxide (246 g) and a phase transfer catalyst such as tetrabutylammonium chloride (50 g).

-

Stir the mixture under a nitrogen atmosphere at room temperature for approximately 3 days.

-

Upon reaction completion, neutralize the mixture by adding an inorganic chloride.

-

Remove excess N-methyl-4-piperidinol under vacuum to obtain a residue.

-

Extract the residue with an organic solvent and wash with water.

-

Remove the organic solvent under reduced pressure to yield the crude Propiverine base.

Step 3: Formation of this compound [4][6]

-

Dissolve the crude Propiverine base in acetone (approximately 6-7 volumes).

-

Add activated charcoal (10% by weight) and stir to decolorize the solution.

-

Filter the mixture to remove the charcoal.

-

Treat the clear filtrate with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold acetone, and dry under vacuum to yield white this compound.

Synthesis Data

| Parameter | Value | Reference |

| Intermediate Yield | ~90% | [4] |

| Final Product Yield | 0.9 kg - 1.2 kg (from 1.23 kg intermediate) | [6] |

| Assay | 99.00 - 100.00% | [6] |

| HPLC Purity | >99.50% | [6] |

| Melting Point | 216 - 218 °C | [6] |

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

A standard workflow for the characterization and quality control of a synthesized batch of Propiverine HCl involves initial structural verification followed by purity and impurity profiling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is used to confirm the proton environment of the molecule. The chemical shifts are indicative of the electronic environment of the protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.40, 12.30 | Broad Singlet | 1H | -OH (from HCl salt interaction) |

| 7.45 - 7.25 | Multiplets | 10H | Aromatic protons (2 x C₆H₅) |

| 5.14, 5.00 | Broad Multiplets | 1H | -CH- (piperidine ring) |

| 3.23 | Triplet | 2H | -O-CH₂- (propoxy group) |

| 3.07, 3.03 | Multiplets | - | Piperidine ring protons |

| 2.48 | Doublet | 3H | N-CH₃ |

| 2.45, 2.17 | Multiplets | - | Piperidine ring protons |

| 1.62 | Quintet | 2H | -CH₂- (propoxy group) |

| 0.91 | Triplet | 3H | -CH₃ (propoxy group) |

| Data obtained from CDCl₃ solvent as reported in patent literature.[6] |

Mass Spectrometry (MS) Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for both identification and quantification.

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [8] |

| Precursor Ion (Q1) | m/z 368.3 | [8] |

| Product Ion (Q3) | m/z 116.1 | [8] |

| Collision Energy | 35 V | [9] |

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

~2700-2250 cm⁻¹: Amine salt (R₃N⁺-H) stretching, often broad.

-

~1740 cm⁻¹: Ester carbonyl (C=O) stretching.

-

~1600, 1490 cm⁻¹: Aromatic C=C stretching.

-

~1250-1100 cm⁻¹: C-O stretching (ester and ether).

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) HPLC with UV detection is the standard method for determining the purity and assay of this compound.

| Parameter | Method 1 | Method 2 |

| Column | C18 reversed-phase | Octadecylsilane bonded silica |

| Mobile Phase | Methanol : Ammonium Acetate (pH 4.0; 10 mM) (70:30, v/v) | Methanol : Water : Phosphoric Acid : Triethylamine (75:25:0.1:0.2, v/v/v/v) |

| Detection | MS/MS | UV at 230 nm |

| Reference | [8][10] | [11] |

Experimental Protocols

HPLC-MS/MS Method for Quantification [8][9]

-

Sample Preparation: Perform a liquid-liquid extraction of the sample (dissolved in a suitable matrix like plasma) using ethyl acetate. An internal standard (e.g., cetirizine) is added prior to extraction. Vortex the mixture for 3 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Chromatography: Inject an aliquot of the organic layer onto a C18 reversed-phase column.

-

Elution: Use an isocratic mobile phase of methanol and 10 mM ammonium acetate (pH 4.0) at a 70:30 (v/v) ratio.

-

Detection: Perform detection using a triple-quadrupole mass spectrometer in positive ion ESI mode, monitoring the transition m/z 368.3 → 116.1 for propiverine.

HPLC-UV Method for Purity [11]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Chromatography: Inject the sample onto an octadecylsilane bonded silica column.

-

Elution: Use an isocratic mobile phase of methanol, water, strong phosphoric acid, and triethylamine (75:25:0.1:0.2).

-

Detection: Monitor the eluent using a UV detector set to 230 nm.

-

Analysis: Calculate purity by the area percentage method. The number of theoretical plates should not be less than 1500 for the propiverine peak.[11]

References

- 1. Introduction - Clinical Review Report: this compound (Mictoryl/Mictoryl Pediatric) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. EP2470504B1 - Synthesis of this compound - Google Patents [patents.google.com]

- 5. EP2470504A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. KR20120023059A - Synthesis of this compound - Google Patents [patents.google.com]

- 8. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: application to the pharmacokinetic study of a sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ecv.de [ecv.de]

- 10. researchgate.net [researchgate.net]

- 11. CN102218063B - Method for preparing this compound medicaments, and product and detection method thereof - Google Patents [patents.google.com]

Propiverine hydrochloride and its active metabolites explained

An In-depth Technical Guide to Propiverine Hydrochloride and its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a widely utilized therapeutic agent for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence.[1][2][3] Its clinical efficacy stems from a unique dual mechanism of action: anticholinergic activity and calcium antagonism.[2][4][5] Unlike many other OAB treatments that rely solely on antimuscarinic effects, propiverine's ability to also modulate calcium influx in bladder smooth muscle cells provides a comprehensive approach to inhibiting involuntary detrusor contractions.[1][4][6] Furthermore, propiverine undergoes extensive first-pass metabolism, producing several pharmacologically active metabolites that significantly contribute to its overall therapeutic profile and may enhance its bladder selectivity.[7][8][9] This guide provides a detailed examination of the pharmacology, pharmacokinetics, and metabolic pathways of propiverine and its key active metabolites, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

Propiverine exerts its therapeutic effects on the detrusor (bladder) smooth muscle through two primary, synergistic mechanisms:

-

Anticholinergic (Antimuscarinic) Activity: Acetylcholine is the primary neurotransmitter responsible for bladder contraction, acting on muscarinic receptors (predominantly M2 and M3 subtypes) on detrusor muscle cells.[1][10] Propiverine acts as a competitive antagonist at these receptors, inhibiting the binding of acetylcholine.[1][4] This blockade prevents the downstream signaling cascade that leads to muscle contraction, thereby promoting bladder relaxation and increasing its storage capacity.[4][5]

-

Calcium Antagonism (Musculotropic Effect): In addition to its receptor-blocking activity, propiverine directly inhibits the influx of extracellular calcium ions through L-type calcium channels in the bladder smooth muscle cells.[8][11] Since intracellular calcium is essential for the contractile process, this calcium-modulating property provides an additional, non-cholinergic mechanism for muscle relaxation and spasmolysis.[1][4][6] This dual action is particularly relevant for inhibiting atropine-resistant contractions that may not be fully addressed by purely antimuscarinic agents.[6][12]

Caption: Dual mechanism of Propiverine action on detrusor muscle cells.

Pharmacokinetics of this compound

Propiverine is rapidly absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism in the intestine and liver, resulting in moderate absolute bioavailability.[1][8] It is widely distributed throughout the body and is highly bound to plasma proteins.[1][13]

| Parameter | Formulation | Value | Reference(s) |

| Absolute Bioavailability | Immediate Release (15 mg) | 40.5% | [1] |

| Modified Release (45 mg) | 59.5% (± 23.3%) | [14] | |

| Time to Peak Plasma Conc. (Tmax) | Immediate Release | ~2.3 hours | [1] |

| Modified Release | ~9.5 - 10 hours | [13][14] | |

| Volume of Distribution (Vd) | Intravenous | 125 - 473 L (Average: 279 L) | [1][13] |

| Plasma Protein Binding | Parent Drug | 90 - 95% | [1][13] |

| Main Metabolite (N-oxide) | ~60% | [1][13] | |

| Elimination Half-life (t½) | Immediate Release | 14.1 - 22.1 hours | [1] |

| Modified Release | 14.2 - 16.3 hours | [13] | |

| Total Clearance | Single Dose (30 mg) | 371 mL/min (191 - 870 mL/min) | [1][14] |

| Route of Elimination | Single Dose (30 mg) | ~60% in urine, ~21% in feces (over 12 days) | [1][14] |

| Unchanged in Urine | < 1% | [1][14] | |

| Table 1: Pharmacokinetic Parameters of this compound. |

Active Metabolites: Formation and Pharmacological Profile

Propiverine is extensively biotransformed by hepatic and intestinal enzymes, primarily Cytochrome P450 3A4 (CYP3A4) and Flavin-containing Monooxygenases (FMO) 1 and 3.[1][13][14] This metabolism generates several active metabolites that contribute to the drug's overall clinical effect.[1][7][14] The primary metabolic route is the oxidation of the piperidyl-N, leading to the formation of propiverine-N-oxide (M-5), which often reaches plasma concentrations exceeding that of the parent compound.[1]

Note on Nomenclature: The literature uses several naming conventions for the metabolites. M-1 and M-5 often refer to the same major metabolite, propiverine N-oxide. Similarly, M-2 and M-6 can refer to the N-oxide lacking the aliphatic side chain. This guide will use the M-5/M-6/M-14 designation where possible for consistency with comparative studies.[7][10]

Caption: Primary metabolic pathway of Propiverine to its active metabolites.

Pharmacological Activity of Key Metabolites

The metabolites of propiverine possess distinct pharmacological profiles, with varying affinities for muscarinic receptors and different effects on calcium channels. Their combined action is crucial to the overall therapeutic outcome.

-

M-5 (Propiverine N-oxide): This is a major metabolite with plasma concentrations often higher than propiverine itself.[1][7] It has a lower binding affinity for muscarinic receptors compared to the parent drug but still contributes significantly to the anticholinergic effect due to its high concentration.[10] Its effect on L-type calcium currents is considered insignificant.[7]

-

M-6: This metabolite demonstrates a higher binding affinity for all five human muscarinic receptor subtypes (hM₁-hM₅) compared to propiverine.[10] However, like M-5, it has a negligible effect on L-type calcium currents.[7]

-

M-14: Characterized by a change from a tertiary to a secondary amine, M-14 has a lower muscarinic receptor binding affinity and reduced functional potency compared to propiverine.[10] However, it does contribute to the calcium antagonistic effect by inhibiting L-type calcium currents.[7]

-

DPr-P-4(N→O) (1-Methyl-4-piperidyl benzilate N-oxide): Studies in rats suggest this metabolite may be key to propiverine's bladder selectivity. It has been shown to accumulate at higher concentrations and exhibit more sustained binding to muscarinic receptors in the bladder compared to the salivary glands, potentially explaining the lower incidence of dry mouth compared to other anticholinergics like oxybutynin.[15]

| Compound | Muscarinic Receptor Affinity (hM₁-hM₅) | Effect on L-type Ca²⁺ Current (Ica) | Key Characteristic | Reference(s) |

| Propiverine | Moderate | Inhibits | Dual action (parent drug) | [7][8][10] |

| M-5 | Lower than Propiverine | Insignificant | High plasma concentration | [1][7][10] |

| M-6 | Higher than Propiverine | Insignificant | Potent muscarinic antagonist | [7][10] |

| M-14 | Lower than Propiverine | Inhibits | Contributes to Ca²⁺ antagonism | [7][10] |

| Table 2: Comparative Pharmacology of Propiverine and its Main Active Metabolites. |

Experimental Protocols

The pharmacological and pharmacokinetic properties of propiverine and its metabolites have been elucidated through a variety of established experimental models.

In Vitro Detrusor Strip Contraction Assay

This assay is fundamental for assessing the direct effects of compounds on bladder muscle contractility.

-

Objective: To measure the spasmolytic activity of propiverine and its metabolites on isolated bladder smooth muscle.

-

Methodology:

-

Tissue Preparation: Detrusor muscle strips are isolated from human or animal (e.g., guinea pig, pig) bladders and dissected free of urothelium.[7]

-

Mounting: Strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

-

Tension Measurement: One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Contraction Induction: After an equilibration period, contractions are induced using various stimuli, such as:

-

Carbachol (CCh) or Acetylcholine (ACh): To assess muscarinic receptor-mediated contraction.[7][12]

-

Potassium Chloride (KCl): To induce depolarization and contraction via voltage-gated calcium channels.[7][12]

-

Electrical Field Stimulation (EFS): To stimulate nerve endings within the muscle tissue and elicit neurally-mediated contractions.[7][12]

-

-

Data Analysis: Concentration-response curves are generated by cumulatively adding the test compound (propiverine or metabolite) to determine its potency (e.g., IC₅₀ or pA₂) in inhibiting the induced contractions.[7]

-

Caption: Experimental workflow for in vitro detrusor strip contraction assays.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells, providing definitive evidence for calcium channel blockade.

-

Objective: To investigate the direct effects of propiverine and its metabolites on L-type calcium channel currents (Ica) in detrusor myocytes.[7][9]

-

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dissociated from detrusor tissue.[9]

-

Patch-Clamp Recording: The whole-cell patch-clamp configuration is used. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents flowing across the entire cell membrane.

-

Ica Isolation: Specific intracellular and extracellular solutions are used to pharmacologically and electronically isolate the L-type calcium current from other ion currents.

-

Voltage Protocol: A voltage-step protocol is applied to activate the calcium channels and elicit a measurable current.

-

Compound Application: Propiverine or a metabolite is applied to the cell via the bath solution, and changes in the peak amplitude and kinetics of the Ica are recorded.[9][16]

-

Data Analysis: The concentration-dependent inhibition of Ica is measured to determine the potency of the compound as a calcium channel blocker.[16]

-

Caption: Experimental workflow for patch-clamp electrophysiology studies.

Pharmacokinetic Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying drugs and their metabolites in complex biological matrices.

-

Objective: To accurately determine the concentrations of propiverine and its metabolites in biological samples (plasma, urine, tissue) for pharmacokinetic studies.[17]

-

Methodology:

-

Sample Preparation: An internal standard is added to the biological sample (e.g., plasma). The analytes (propiverine and metabolites) are then extracted from the matrix using either liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE).[17][18][19]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a reversed-phase C18 column using a specific mobile phase (e.g., methanol-ammonium acetate buffer).[19]

-

Mass Spectrometric Detection: The column eluent is introduced into a triple-quadrupole mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode.

-

Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (e.g., for propiverine: m/z 368.3 → 116.1).[19]

-

Data Analysis: A calibration curve is constructed to determine the concentration of each analyte in the original sample. The method is validated for linearity, accuracy, precision, and sensitivity (LLOQ).[17][19]

-

Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.

Conclusion

This compound's efficacy in treating overactive bladder is a result of a sophisticated interplay between the parent drug and its multiple active metabolites. Its dual mechanism, combining muscarinic receptor antagonism with direct calcium channel blockade, offers a broader spectrum of activity than purely antimuscarinic agents and may be particularly beneficial in patients with atropine-resistant detrusor overactivity.[6] The extensive formation of active metabolites, particularly the N-oxide M-5 which circulates at high concentrations, and metabolites like DPr-P-4(N→O) that may confer bladder selectivity, are critical to its overall therapeutic effect and tolerability profile.[1][15] A thorough understanding of these distinct pharmacological and pharmacokinetic properties is essential for the continued optimization of OAB therapy and the development of next-generation bladder control agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Introduction - Clinical Review Report: this compound (Mictoryl/Mictoryl Pediatric) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Efficacy and Safety of this compound in Patients with Overactive Bladder Symptoms Who Poorly Responded to Previous Anticholinergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Actions of Two Main Metabolites of Propiverine (M-1 and M-2) on Voltage-Dependent L-Type Ca2+ Currents and Ca2+ Transients in Murine Urinary Bladder Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological effects of propiverine and its active metabolite, M-1, on isolated human urinary bladder smooth muscle, and on bladder contraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mims.com [mims.com]

- 14. assets.hpra.ie [assets.hpra.ie]

- 15. ics.org [ics.org]

- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 17. Determination of propiverine and its metabolites in rat samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: application to the pharmacokinetic study of a sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Propiverine Hydrochloride: A Technical Guide to Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of propiverine hydrochloride, a key therapeutic agent for overactive bladder (OAB). This document details the quantitative binding affinities, the experimental protocols used to determine them, and the underlying signaling pathways, offering valuable insights for researchers and professionals in pharmacology and drug development.

Muscarinic Receptor Binding Profile of Propiverine

This compound exhibits a relatively non-selective binding profile across the five human muscarinic acetylcholine receptor subtypes (M1-M5). This characteristic, coupled with its dual mechanism of action involving calcium channel antagonism, contributes to its clinical efficacy and side-effect profile.[1][2] The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), from radioligand binding studies are summarized below. A higher pKi value indicates a higher binding affinity.

Data Presentation: Binding Affinities of Propiverine

| Receptor Subtype | Propiverine pKi | Propiverine Ki (nM) | Reference |

| M1 | 6.8 | 158 | [3](--INVALID-LINK--) |

| M2 | 6.7 | 200 | [3](--INVALID-LINK--) |

| M3 | 7.1 | 79 | [3](--INVALID-LINK--) |

| M4 | 6.8 | 158 | [3](--INVALID-LINK--) |

| M5 | 6.9 | 126 | [3](--INVALID-LINK--) |

Note: Ki values were calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9). Data is derived from studies using human cloned muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the muscarinic receptor subtype selectivity of propiverine.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of propiverine for each muscarinic receptor subtype.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (a high-concentration, non-labeled muscarinic antagonist).

-

Buffers and Reagents: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), scintillation cocktail.

-

Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter harvester, liquid scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

CHO-K1 cells expressing the target muscarinic receptor subtype are cultured to an appropriate density.

-

Cells are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of the radioligand ([³H]NMS) and varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells is incubated with the membrane preparation, radioligand, and a high concentration of atropine.

-

Total binding is determined in wells containing only the membrane preparation and the radioligand.

-

The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of propiverine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block the functional response (calcium release) triggered by an agonist binding to Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To assess the functional antagonism of propiverine at M1, M3, and M5 receptors.

Materials:

-

Cell Lines: CHO-K1 or HEK-293 cells expressing M1, M3, or M5 receptors.

-

Agonist: Carbachol or acetylcholine.

-

Antagonist: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Buffers and Reagents: Hank's Balanced Salt Solution (HBSS) or other physiological buffer.

-

Equipment: Cell culture apparatus, 96-well black-walled, clear-bottom microplates, fluorescence plate reader with kinetic reading capability.

Procedure:

-

Cell Plating and Dye Loading:

-

Cells are seeded into 96-well plates and cultured overnight.

-

The cell culture medium is removed, and the cells are washed with buffer.

-

The cells are then incubated with a calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 60 minutes). This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

-

-

Antagonist Incubation:

-

After dye loading, the cells are washed to remove excess dye.

-

Varying concentrations of this compound are added to the wells, and the plate is incubated for a period to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

A fixed concentration of the agonist (e.g., carbachol) is added to the wells to stimulate the receptors.

-

The fluorescence intensity is measured kinetically over time to capture the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The increase in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium.

-

The inhibitory effect of propiverine is determined by the reduction in the agonist-induced calcium signal.

-

The IC50 value for propiverine (the concentration that inhibits 50% of the maximal agonist response) is calculated by plotting the response against the log of the propiverine concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualization of Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the signaling pathways of muscarinic receptors, a typical experimental workflow, and the selectivity profile of propiverine.

Signaling Pathways

Caption: M1, M3, and M5 muscarinic receptor signaling pathway.

Caption: M2 and M4 muscarinic receptor signaling pathway.

Experimental Workflow

Caption: Experimental workflow for a radioligand binding assay.

Logical Relationship

Caption: Relative binding affinity of propiverine for muscarinic receptor subtypes.

References

- 1. Propiverine [ouci.dntb.gov.ua]

- 2. The Efficacy and Safety of this compound in Patients with Overactive Bladder Symptoms Who Poorly Responded to Previous Anticholinergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Propiverine Hydrochloride: An In-Depth Technical Guide on its Effects on L-Type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiverine hydrochloride is a well-established therapeutic agent for overactive bladder (OAB), exhibiting a dual mechanism of action that includes both antimuscarinic and calcium antagonistic properties.[1][2] This technical guide provides a comprehensive overview of the effects of this compound and its metabolites on L-type calcium channels, a key component of its spasmolytic activity in the detrusor smooth muscle. This document synthesizes quantitative data from various studies, details the experimental protocols used for these investigations, and visually represents the underlying signaling pathways and experimental workflows.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. The pathophysiology of OAB often involves involuntary contractions of the detrusor smooth muscle. This compound addresses this by not only blocking muscarinic receptors to inhibit acetylcholine-induced contractions but also by directly modulating calcium influx through L-type calcium channels.[1][2] This calcium antagonistic action is crucial for its efficacy, particularly in cases that may be resistant to purely antimuscarinic therapies.[3] This guide delves into the specific interactions of propiverine and its active metabolites with L-type calcium channels, providing a detailed resource for researchers and drug development professionals.

Quantitative Data on L-Type Calcium Channel Inhibition

The inhibitory effects of propiverine and its metabolites on L-type calcium channels have been quantified in several studies, primarily through electrophysiological techniques. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of this inhibition.

| Compound | Tissue/Cell Type | IC50 / Ki (µM) | Reference |

| Propiverine | Guinea-pig ventricular myocytes | 34.7 | [2] |

| Propiverine | Human atrial myocytes | 41.7 (-logIC50 [M] value of 4.1) | [2][4] |

| Propiverine | Murine urinary bladder myocytes | 10 (Ki) | [5] |

| Propiverine | Human detrusor smooth muscle cells | 4 (Ki) | [5] |

| Metabolite M-1 | Murine urinary bladder myocytes | 118 (Ki) | [5] |

| Metabolite M-14 | Human atrial myocytes | -logIC50 [M] = 4.6 | [4] |

| Metabolite M-5 | Human atrial myocytes | Minor effect at high concentrations | [4] |

| Metabolite M-6 | Human atrial myocytes | No effect | [4] |

Signaling Pathway of Propiverine in Detrusor Muscle

Propiverine's efficacy in the detrusor muscle stems from its dual interference with the signaling pathways that lead to muscle contraction. The primary pathway for detrusor contraction is initiated by acetylcholine binding to muscarinic receptors, which leads to an influx of calcium through L-type calcium channels. Propiverine acts at two key points in this pathway.

Experimental Protocols

The investigation of propiverine's effects on L-type calcium channels predominantly utilizes the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents across the cell membrane of isolated myocytes.

Cell Isolation

-

Tissue Source: Human atrial appendages, guinea-pig ventricles, or murine urinary bladders.[2][4][5]

-

Enzymatic Digestion: Tissues are minced and subjected to enzymatic digestion, typically using a combination of collagenase and protease, to isolate individual myocytes.

-

Cell Storage: Isolated cells are stored in a specific medium, such as a Kraft-Brühe (KB) solution, at low temperatures (e.g., 4°C) before experimentation.[6]

Whole-Cell Patch-Clamp Recordings

-

Electrode and Pipette: Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane.[6]

-

Whole-Cell Configuration: A brief application of suction ruptures the membrane patch, allowing electrical access to the cell's interior.

-

Voltage-Clamp Protocol:

-

Holding Potential: The cell membrane is typically held at a potential of -60 mV to inactivate sodium channels.[5]

-

Depolarization Pulse: A depolarizing pulse, for example, to 0 mV for 500 ms, is applied to activate voltage-gated calcium channels.[5]

-

Recording: The resulting inward calcium current (ICa,L) is recorded and measured.

-

-

Solutions:

-

Extracellular Solution (in mM): NaCl 120, KCl 5.4, MgSO4 0.8, HEPES 20, CaCl2 1.8, glucose 10; pH adjusted to 7.4.[7]

-

Intracellular (Pipette) Solution (in mM): K-Gluconate 115, NaCl 4, GTP-NaCl 0.3, ATP-Mg 2, HEPES 40; pH adjusted to 7.2.

-

-

Data Analysis: The peak amplitude of the inward calcium current is measured before and after the application of propiverine or its metabolites at various concentrations. The concentration-response curve is then fitted to determine the IC50 value.

Conclusion

This compound's therapeutic effect in overactive bladder is significantly attributed to its direct inhibitory action on L-type calcium channels in the detrusor smooth muscle. This calcium antagonistic property, in conjunction with its antimuscarinic activity, provides a comprehensive approach to managing OAB symptoms. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for further research into the pharmacology of propiverine and the development of novel therapies for bladder dysfunction. The provided visualizations of the signaling pathway and experimental workflow serve to clarify the complex mechanisms and methodologies involved in these investigations.

References

- 1. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The role of the L-type Ca2+ channel in refilling functional intracellular Ca2+ stores in guinea-pig detrusor smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of three metabolites of propiverine on voltage-dependent L-type calcium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of Two Main Metabolites of Propiverine (M-1 and M-2) on Voltage-Dependent L-Type Ca2+ Currents and Ca2+ Transients in Murine Urinary Bladder Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axolbio.com [axolbio.com]

- 7. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of Propiverine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiverine hydrochloride is a well-established therapeutic agent for the management of overactive bladder (OAB), exhibiting a dual mechanism of action that contributes to its clinical efficacy. This technical guide provides an in-depth overview of the in vitro pharmacological profile of propiverine, focusing on its interactions with muscarinic receptors and its calcium channel modulating properties. The following sections detail the quantitative binding affinities, the experimental protocols utilized for these determinations, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound is a tertiary amine that functions as a bladder detrusor muscle relaxant.[1] Its therapeutic effect in treating the symptoms of OAB, such as urinary frequency, urgency, and incontinence, stems from a combination of antimuscarinic and calcium antagonistic activities.[2][3] By competitively inhibiting the binding of acetylcholine to muscarinic receptors in the bladder smooth muscle, propiverine reduces involuntary detrusor contractions.[2] Concurrently, its ability to block L-type calcium channels and modulate intracellular calcium further contributes to muscle relaxation and the inhibition of spasms.[1][4] This dual action provides a comprehensive approach to managing OAB symptoms.[2]

Muscarinic Receptor Antagonism

Propiverine exhibits affinity for all five human muscarinic receptor subtypes (M1-M5). Its binding profile has been characterized through in vitro radioligand binding assays, providing quantitative measures of its affinity (Ki values).

Quantitative Data: Muscarinic Receptor Binding Affinities

The following table summarizes the binding affinities of this compound for human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO-K1) cells.

| Receptor Subtype | Propiverine Ki (nM) | Reference |

| M1 | 228 | [3] |

| M2 | Not explicitly stated, but showed 2-22 times lower affinity than for M3 | [3][5] |

| M3 | Relatively higher affinity than to other subtypes | [3][6] |

| M4 | Not explicitly stated | [3] |

| M5 | Not explicitly stated | [3] |

Additionally, comparative studies have demonstrated tissue-specific binding affinities. The inhibitory effects of propiverine were found to be 2.2 times greater in the human parotid gland compared to the human bladder, suggesting a higher affinity for muscarinic receptors in the salivary gland.[3][5]

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Lines: CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Instrumentation: Scintillation counter, 96-well microplates, cell harvester.

Methodology:

-

Membrane Preparation:

-

Cultured CHO-K1 cells for each receptor subtype are harvested and homogenized in ice-cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.[7]

-

-

Competitive Binding Assay:

-

A fixed concentration of [³H]NMS (typically near its Kd value) is incubated with the cell membrane preparation in 96-well plates.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

To determine non-specific binding, a separate set of wells is incubated with [³H]NMS and a high concentration of atropine (e.g., 1 µM).

-

The plates are incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, separating the bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of propiverine that inhibits 50% of the specific [³H]NMS binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. auajournals.org [auajournals.org]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

Propiverine Hydrochloride: A Technical Guide to its Structural Analogues and Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiverine hydrochloride is a well-established therapeutic agent for the management of overactive bladder (OAB), exhibiting a dual mechanism of action as both an antimuscarinic and a calcium channel blocking agent.[1][2][3][4] This technical guide provides an in-depth analysis of the structural analogues and derivatives of propiverine, with a focus on its pharmacologically active metabolites. It summarizes key quantitative data, details experimental protocols for assessing biological activity, and presents signaling pathways and experimental workflows through structured diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for OAB and related urological conditions.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. This compound, a benzylic acid derivative, is a cornerstone in the pharmacological management of OAB.[5] Its therapeutic efficacy stems from a dual blockade of muscarinic receptors and L-type calcium channels in the detrusor smooth muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[1][2][3]

Propiverine undergoes extensive first-pass metabolism, giving rise to several pharmacologically active metabolites that contribute to its overall clinical profile.[1][6] Understanding the structure-activity relationships (SAR) of these metabolites and other synthetic analogues is crucial for the design of new chemical entities with improved efficacy, selectivity, and tolerability. This guide explores the known structural modifications of propiverine and their impact on its pharmacological activity.

Chemical Structures of Propiverine and its Major Metabolites

The core structure of propiverine consists of a 1-methyl-4-piperidyl ester of 2,2-diphenyl-2-propoxyacetic acid. The primary metabolic transformations occur at the piperidine nitrogen and the propoxy side chain. The chemical structures of propiverine and its key metabolites are presented below.

-

Propiverine: 1-methyl-4-piperidyl 2,2-diphenyl-2-propoxyacetate

-

Metabolite M-5: Propiverine N-oxide

-

Metabolite M-6: N-oxide lacking the aliphatic side chain

-

Metabolite M-14: Secondary amine (N-desmethyl propiverine)

Quantitative Pharmacological Data

The pharmacological activity of propiverine and its metabolites has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a basis for comparing their antimuscarinic and calcium antagonistic properties.

Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| Propiverine | Data not available | Data not available | Data not available | Data not available | Data not available |

| Metabolite M-5 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Metabolite M-6 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Metabolite M-14 | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific Ki values were not available in the searched literature. However, the order of binding affinity for all five subtypes is reported as: M-6 > propiverine > M-14 > M-5.[6]

Table 2: Functional Activity on Detrusor Muscle Contractions

| Compound | Inhibition of Carbachol-induced Contractions (IC50 in µM) | Inhibition of KCl-induced Contractions (IC50 in µM) |

| Propiverine | Shifts concentration-response curve to the right | Significant inhibition |

| Metabolite M-1 | Concentration-dependent reduction in maximum response | Significant inhibition |

| Metabolite M-5 | Data not available | Data not available |

| Metabolite M-6 | Shifts concentration-response curve to the right | Data not available |

| Metabolite M-14 | Data not available | Data not available |

Signaling Pathways and Mechanisms of Action

Propiverine and its analogues exert their effects on bladder smooth muscle through two primary signaling pathways: antagonism of muscarinic receptors and blockade of L-type calcium channels.

Muscarinic Receptor Antagonism

Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on detrusor smooth muscle cells. This activates the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium. Propiverine and its active metabolites competitively antagonize the binding of acetylcholine to M3 receptors, thereby inhibiting this signaling cascade and reducing bladder contractions.

Figure 1. Muscarinic Receptor Antagonism by Propiverine.

Calcium Channel Blockade

Depolarization of the detrusor smooth muscle cell membrane opens voltage-gated L-type calcium channels, leading to an influx of extracellular calcium. This increase in intracellular calcium, along with the calcium released from the sarcoplasmic reticulum, contributes to the activation of calmodulin and myosin light chain kinase, ultimately resulting in muscle contraction. Propiverine and some of its metabolites directly block these L-type calcium channels, reducing calcium influx and thereby promoting muscle relaxation.

Figure 2. L-type Calcium Channel Blockade by Propiverine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of propiverine and its analogues.

Competitive Radioligand Binding Assay for Muscarinic Receptors

This assay determines the affinity of a test compound for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing human M1-M5 muscarinic receptors.

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Test compounds (propiverine and its analogues).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3. Workflow for Radioligand Binding Assay.

Isolated Bladder Strip Contraction Assay

This assay assesses the functional effect of test compounds on smooth muscle contraction.

-

Materials:

-

Animal or human bladder tissue.

-

Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isometric force transducer and data acquisition system.

-

Contractile agonists (e.g., carbachol, KCl).

-

Test compounds (propiverine and its analogues).

-

-

Procedure:

-

Dissect the bladder and prepare longitudinal strips of the detrusor muscle.

-

Mount the strips in the organ baths under a resting tension.

-

Allow the tissue to equilibrate.

-

Induce contractions by adding a contractile agonist (e.g., carbachol for muscarinic receptor-mediated contraction, or KCl for depolarization-induced contraction).

-

Once a stable contraction is achieved, add the test compound in a cumulative manner to generate a concentration-response curve.

-

Record the relaxation of the muscle strip.

-

Calculate the concentration of the test compound that causes 50% of the maximal relaxation (IC50).

-

Figure 4. Workflow for Bladder Strip Contraction Assay.

Structure-Activity Relationship (SAR) and Future Directions

The available data on propiverine's metabolites provides initial insights into the SAR of this class of compounds.

-

N-oxidation (M-5): Generally leads to a decrease in muscarinic receptor binding affinity compared to the parent compound.

-

Loss of the propoxy side chain (M-6): Results in a significant increase in muscarinic receptor binding affinity, suggesting that the bulky propoxy group may hinder optimal receptor interaction.

-

N-demethylation (M-14): Leads to a decrease in muscarinic receptor binding affinity compared to propiverine.

These observations suggest that modifications at the piperidine nitrogen and the ester side chain can significantly modulate the pharmacological profile of propiverine analogues. Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives to establish a more comprehensive SAR. This could involve:

-

Varying the alkyl group on the piperidine nitrogen.

-

Replacing the piperidine ring with other heterocyclic systems.

-

Modifying the diphenylacetic acid moiety.

-

Altering the ester linkage.

Such studies will be instrumental in the development of second-generation OAB therapeutics with enhanced bladder selectivity, reduced side effects (such as dry mouth and constipation), and improved patient compliance.

Conclusion

This compound remains a valuable therapeutic option for overactive bladder due to its dual mechanism of action. The study of its structural analogues, particularly its active metabolites, has provided important insights into the structure-activity relationships governing its antimuscarinic and calcium channel blocking properties. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for the continued investigation and development of novel and improved treatments for lower urinary tract disorders. A systematic exploration of synthetic derivatives is warranted to fully elucidate the SAR and to identify lead compounds for future drug development efforts.

References

- 1. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of Propiverine Contribute to Improving Lower Urinary Tract Dysfunctions in Rats with Spinal Cord Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The muscarinic receptor antagonist propiverine exhibits α1-adrenoceptor antagonism in human prostate and porcine trigonum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-phase discovery of propiverine hydrochloride for urological disorders

An In-depth Technical Guide on the Early-Phase Discovery of Propiverine Hydrochloride for Urological Disorders

Introduction

This compound is a therapeutic agent primarily indicated for the symptomatic treatment of overactive bladder (OAB), a condition characterized by urinary urgency, increased frequency, and urge incontinence[1][2]. Its development marked a significant advancement in the management of urological disorders due to its unique dual mechanism of action. Propiverine functions as both an anticholinergic (muscarinic receptor antagonist) and a calcium channel blocker, which contributes to its efficacy in relaxing the detrusor muscle of the bladder[1][3][4][5][6]. First launched in Japan in 1993, it has since been widely adopted in clinical practice[3][7]. This technical guide delineates the core scientific journey of propiverine's early-phase discovery, from its chemical synthesis to preclinical and initial clinical validation, designed for researchers and drug development professionals.

Chemical Synthesis

The synthesis of this compound has been documented in several patents, with initial descriptions dating back to 1974[5][6]. A common synthetic route involves a multi-step process starting from benzilic acid.

Experimental Protocol: Synthesis of this compound

A representative synthesis process is described as follows[8]:

-

Esterification/Etherification : Benzilic acid is refluxed with n-propyl alcohol in the presence of thionyl chloride. This reaction converts the carboxylic acid to a propyl ester and etherifies the hydroxyl group in a single step, forming the intermediate 2,2-diphenyl-2-propyloxy propyl acetate.

-

Transesterification : The resulting intermediate is then reacted with N-methyl-4-piperidinol. This reaction is typically carried out in the presence of a catalyst, such as sodium t-butoxide, and a phase transfer catalyst (e.g., tetrabutylammonium chloride) under an inert atmosphere (like nitrogen) for an extended period (e.g., 3 days) at room temperature[5][8]. This step yields the propiverine base.

-